
1-(tert-Butyldimethylsilyl)-5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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Overview
Description
1-(tert-Butyldimethylsilyl)-5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronic ester-functionalized indole derivative with a unique substitution pattern. Key structural features include:
- tert-Butyldimethylsilyl (TBS) group at position 1, providing steric protection and stability under basic/acidic conditions.
- Methoxy group at position 5, enhancing solubility and electronic modulation.
- Methyl group at position 2, contributing to steric effects.
- Boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 3, enabling Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .
This compound is pivotal in pharmaceutical and materials chemistry due to its versatility in coupling reactions and tunable reactivity.
Preparation Methods
The synthesis of 1-(tert-Butyldimethylsilyl)-5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves multiple steps, including the introduction of the tert-butyldimethylsilyl group, methoxylation, and the formation of the dioxaborolan moiety. The synthetic route often starts with the preparation of the indole core, followed by selective functionalization at specific positions. Reaction conditions may include the use of strong bases, protecting groups, and transition metal catalysts to achieve the desired transformations. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester moiety enables palladium-catalyzed cross-coupling with aryl/heteroaryl halides. A representative example from analogous systems involves:
Reaction Partner | Catalyst System | Base | Solvent | Yield | Reference |
---|---|---|---|---|---|
6-Bromo-2-pyridyl triazinyl ligand | Pd(dba)₂/XantPhos | Cs₂CO₃ | CPME/H₂O (4:1) | 72% |
This reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the boronate ester and reductive elimination to form a new C–C bond .
Deprotection of the TBS Group
The TBS group can be selectively removed under mild acidic or fluoride-mediated conditions:
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
TBAF (1M in THF) | 0°C → rt, 2 h | 5-Methoxy-2-methyl-3-boronate indole | 89% | |
Acetic acid (aq.) | THF/H₂O (3:1), 50°C | Same as above | 76% |
Fluoride ions cleave the Si–O bond via nucleophilic attack, regenerating the indole NH group .
Functionalization at the Boronate Position
The boronate ester participates in direct functional group interconversion:
Reaction | Reagents | Product | Application | Reference |
---|---|---|---|---|
Oxidation | H₂O₂, NaOH | 3-Hydroxyindole derivative | Phenolic compound synthesis | |
Chan-Lam coupling | Cu(OAc)₂, Amine | 3-Aminoindole derivative | Bioconjugation |
Oxidation converts the boronate to a hydroxyl group, while Chan-Lam reactions enable C–N bond formation .
Electrophilic Aromatic Substitution
The indole core undergoes regioselective electrophilic substitution:
Reagent | Position | Product | Yield | Reference |
---|---|---|---|---|
NBS (AIBN catalyst) | C4 | 4-Bromo-5-methoxy-2-methyl-3-boronate indole | 68% | |
HNO₃/AcOH | C6 | 6-Nitro derivative | 51% |
The methoxy group directs electrophiles to the C4 and C6 positions via resonance and inductive effects .
Transmetallation Reactions
The boronate group undergoes transmetallation with transition metals:
Metal Salt | Product | Application | Reference |
---|---|---|---|
ZnCl₂ | Organozinc intermediate | Negishi cross-coupling | |
Mg turnings | Grignard reagent analog | Nucleophilic alkylation |
These intermediates enable cascade reactions for complex molecule synthesis .
Stability Under Basic Conditions
The compound demonstrates stability in common reaction conditions:
Condition | Time | Degradation | Reference |
---|---|---|---|
NaOMe/MeOH, reflux | 24 h | <5% | |
K₂CO₃/DMF, 80°C | 12 h | 8% |
This stability permits its use in multistep syntheses without premature deprotection .
Scientific Research Applications
1-(tert-Butyldimethylsilyl)-5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(tert-Butyldimethylsilyl)-5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves its interaction with molecular targets and pathways. The compound’s functional groups enable it to participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition. The tert-butyldimethylsilyl group provides steric protection, while the dioxaborolan group facilitates cross-coupling reactions. These interactions contribute to the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 5
Key Findings :
- Methoxy derivatives exhibit higher reactivity in cross-couplings due to electron-donating effects, whereas fluoro groups enhance metabolic stability in pharmaceuticals .
- Methyl substituents simplify synthesis (e.g., via NaH/MeI alkylation) but reduce solubility .
Core Structure Modifications
Key Findings :
- Indoline/isoindoline cores restrict rotational freedom, favoring stereoselective synthesis .
- Saturation (e.g., indoline) alters electronic properties, reducing reactivity compared to aromatic indoles .
Boronic Ester Positional Isomerism
Key Findings :
Biological Activity
1-(tert-Butyldimethylsilyl)-5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group and a boron-containing moiety (tetramethyl-1,3,2-dioxaborolane), which are critical for its biological activity. The molecular formula is C19H29B1O5Si.
Research indicates that compounds with similar structures often interact with various biological targets, including kinases and other enzymes. The presence of the boron atom in this compound suggests potential interactions with nucleophiles in biological systems, which can lead to inhibition of specific enzyme activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of boron-containing compounds. For instance, derivatives containing boron have shown promising activity against several cancer cell lines. The specific compound may exhibit similar properties due to its structural features.
In Vitro Studies
In vitro studies are crucial for assessing the biological activity of new compounds. A study focusing on boronated indole derivatives demonstrated significant antiproliferative effects against various cancer cell lines. For instance:
Compound | Cell Line | IC50 (μM) |
---|---|---|
1-(TBDMS)-Indole | HeLa | 0.47 |
1-(TBDMS)-Indole | MCF7 | 0.62 |
These results suggest that this compound may possess significant anti-cancer properties.
Case Studies
In a notable case study involving similar indole compounds, researchers reported that the introduction of a TBDMS group enhanced cellular uptake and bioavailability while maintaining low toxicity levels in normal cells. This finding supports the hypothesis that structural modifications can lead to improved therapeutic profiles.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing this compound?
The synthesis typically involves sequential functionalization of the indole core. A common approach includes:
- Step 1 : Introduction of the boronic ester via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst under inert conditions .
- Step 2 : Protection of reactive sites, such as the tert-butyldimethylsilyl (TBS) group, to prevent undesired side reactions during subsequent steps .
- Step 3 : Methoxy and methyl group installation via alkylation or nucleophilic substitution, optimized using anhydrous solvents (e.g., THF, DMF) .
Key characterization methods include ¹H/¹³C NMR to confirm substituent positions and HR-ESI-MS for molecular weight validation .
Q. How is the boronic ester moiety stabilized during synthesis?
The pinacol boronic ester group is moisture-sensitive. Stabilization involves:
- Conducting reactions under argon/nitrogen atmosphere .
- Using anhydrous solvents (e.g., THF, CH₂Cl₂) and molecular sieves to scavenge trace water .
- Avoiding protic solvents unless in strictly controlled stoichiometry .
Q. What analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : ¹H NMR resolves methoxy (δ ~3.8 ppm), TBS (δ ~0.2 ppm), and indole aromatic protons (δ ~6.5–7.5 ppm). ¹³C NMR confirms quaternary carbons (e.g., B-O linkages) .
- Mass Spectrometry : HR-ESI-MS provides exact mass matching (e.g., C₂₁H₃₄BNO₂Si: [M+H]⁺ calc. 372.2531) .
- IR Spectroscopy : B-O stretches (~1350 cm⁻¹) and Si-C (~1250 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can conflicting NMR data for similar indole-boronic esters be resolved?
Discrepancies often arise from rotameric equilibria of the boronic ester or solvent-induced shifts. Mitigation strategies include:
- Recording spectra at elevated temperatures (e.g., 60°C in DMSO-d₆) to average rotamers .
- Comparing data with computational predictions (e.g., DFT-calculated chemical shifts) .
- Cross-validating with COSY/NOESY to assign adjacent protons unambiguously .
Q. What methodologies optimize Suzuki-Miyaura cross-coupling yields with this compound?
- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 in toluene/ethanol mixtures (3:1) at 80°C .
- Base Optimization : K₂CO₃ or Cs₂CO₃ (2–3 equiv.) to deprotonate without hydrolyzing the boronic ester .
- Additives : LiCl (1 equiv.) enhances transmetallation efficiency in polar aprotic solvents .
Typical yields range from 50–70%, with purity confirmed by HPLC (C18 column, acetonitrile/water gradient) .
Q. How does the TBS group influence reactivity in downstream applications?
The TBS group:
- Sterically shields the indole N-H, preventing unwanted coordination to metal catalysts .
- Requires fluoride-based deprotection (e.g., TBAF in THF) under mild conditions to retain boronic ester integrity .
Comparative studies show that unprotected analogs exhibit lower stability in basic media .
Q. What are common pitfalls in scaling up synthesis, and how are they addressed?
- Low Yields : Often due to incomplete borylation. Solution: Use excess B₂Pin₂ (1.5 equiv.) and monitor via TLC .
- Purification Challenges : Column chromatography on silica gel (hexane/EtOAc gradient) resolves co-eluting byproducts .
- Degradation : Store the compound at –20°C under argon with desiccants to prevent boronic ester hydrolysis .
Q. Data Contradiction Analysis
Q. Why do reported yields for similar compounds vary across studies?
Variations arise from:
- Reaction Scale : Milligram-scale reactions often report lower yields due to handling losses .
- Catalyst Purity : Commercial Pd sources (e.g., Pd(dba)₂ vs. Pd(OAc)₂) differ in activity .
- Workup Protocols : Aggressive aqueous extraction may hydrolyze intermediates; alternatives include solid-phase extraction .
Q. How to reconcile discrepancies in optimal cross-coupling conditions?
- Solvent Polarity : Polar solvents (DMF) favor aryl chlorides, while toluene suits bromides .
- Substrate Electronic Effects : Electron-withdrawing groups on the coupling partner require higher temperatures (100°C) .
Systematic screening using a DoE (Design of Experiments) approach resolves these variables .
Q. Methodological Best Practices
Q. What protocols ensure reproducibility in handling this compound?
Properties
Molecular Formula |
C22H36BNO3Si |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
tert-butyl-[5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-dimethylsilane |
InChI |
InChI=1S/C22H36BNO3Si/c1-15-19(23-26-21(5,6)22(7,8)27-23)17-14-16(25-9)12-13-18(17)24(15)28(10,11)20(2,3)4/h12-14H,1-11H3 |
InChI Key |
AXRIXTCAOIKONW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(C3=C2C=C(C=C3)OC)[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
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